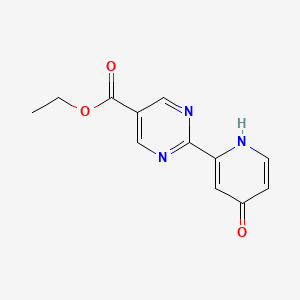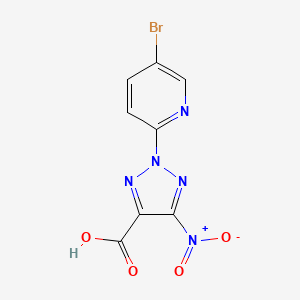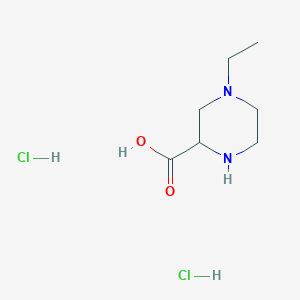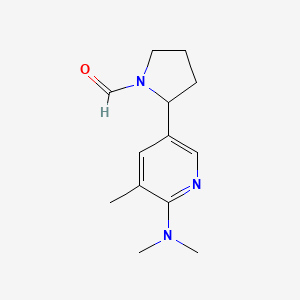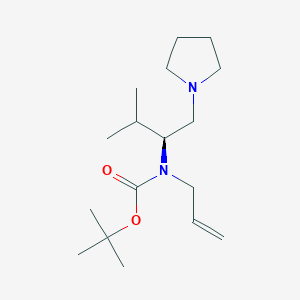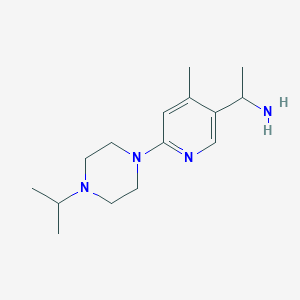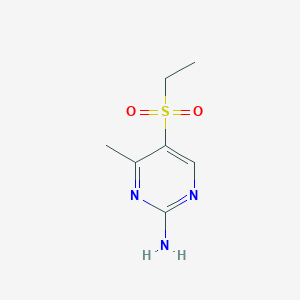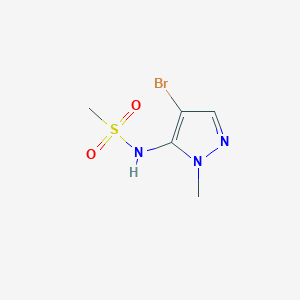
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride is a chemical compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The imidazole ring can then be functionalized and coupled with a piperidine derivative through various coupling reactions, such as nickel-catalyzed addition to nitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
化学反应分析
Types of Reactions
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings.
科学研究应用
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperidine ring can interact with various receptors in the body, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
相似化合物的比较
Similar Compounds
- **1-(1H-Imidazol-1-yl)ethyl)piperidine
- **2-(1H-Imidazol-1-yl)ethyl)piperidine
- **4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
Uniqueness
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride is unique due to its specific substitution pattern on the imidazole ring and its combination with the piperidine ring. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to distinct biological activities and applications .
属性
分子式 |
C10H19Cl2N3 |
|---|---|
分子量 |
252.18 g/mol |
IUPAC 名称 |
4-[1-(1H-imidazol-2-yl)ethyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C10H17N3.2ClH/c1-8(10-12-6-7-13-10)9-2-4-11-5-3-9;;/h6-9,11H,2-5H2,1H3,(H,12,13);2*1H |
InChI 键 |
GYYPFSSQBAOSOR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCNCC1)C2=NC=CN2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


